
2-(5-Chloro-2-ethoxyphenyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Chloro-2-ethoxyphenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural diversity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-ethoxyphenyl)pyrrolidine typically involves the reaction of 5-chloro-2-ethoxybenzaldehyde with pyrrolidine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Chloro-2-ethoxyphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro group on the phenyl ring can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
2-(5-Chloro-2-ethoxyphenyl)pyrrolidine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(5-Chloro-2-ethoxyphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and ethoxy groups on the phenyl ring may enhance its binding affinity and selectivity for these targets. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes and physiological responses.
Vergleich Mit ähnlichen Verbindungen
2-(5-Chloro-2-ethoxyphenyl)pyrrolidine can be compared with other similar compounds, such as:
2-(5-Chloro-2-methoxyphenyl)pyrrolidine: This compound has a methoxy group instead of an ethoxy group, which may affect its reactivity and biological activity.
2-(5-Bromo-2-ethoxyphenyl)pyrrolidine: The presence of a bromo group instead of a chloro group can influence the compound’s chemical properties and interactions with biological targets.
2-(5-Chloro-2-ethoxyphenyl)piperidine: This compound has a six-membered piperidine ring instead of a five-membered pyrrolidine ring, which may alter its structural and functional characteristics.
The uniqueness of this compound lies in its specific combination of functional groups and its five-membered pyrrolidine ring, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H16ClNO |
|---|---|
Molekulargewicht |
225.71 g/mol |
IUPAC-Name |
2-(5-chloro-2-ethoxyphenyl)pyrrolidine |
InChI |
InChI=1S/C12H16ClNO/c1-2-15-12-6-5-9(13)8-10(12)11-4-3-7-14-11/h5-6,8,11,14H,2-4,7H2,1H3 |
InChI-Schlüssel |
LQEATBYXWOTTRX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)Cl)C2CCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


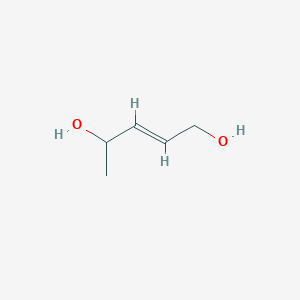
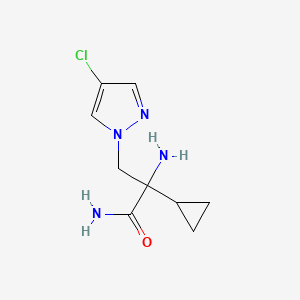

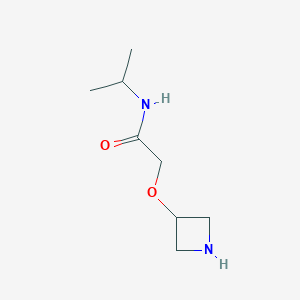
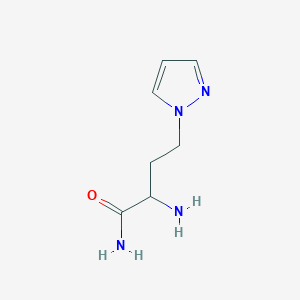
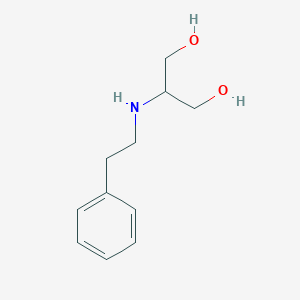
![Ethanesulfonyl fluoride, 2-[(4-methoxyphenyl)amino]-](/img/structure/B13527682.png)
![7-Thia-2-azaspiro[3.5]nonane](/img/structure/B13527688.png)






